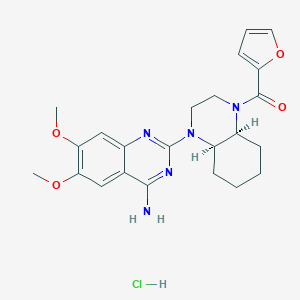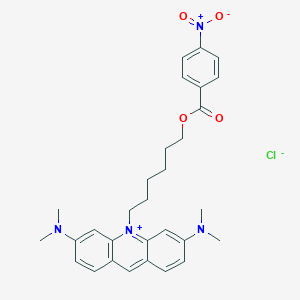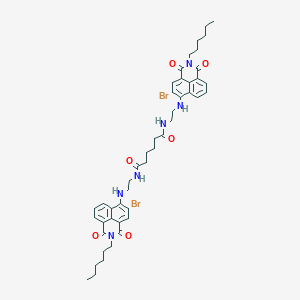
Died66Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as naphthalimide, bromine, and tetraazatetradecane. This compound is primarily used as an intermediate in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves multiple steps. The starting materials typically include hexylamine, 3-bromo-1,8-naphthalic anhydride, and 1,4,11,14-tetraazatetradecane. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions, resulting in the formation of the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects. The pathways involved in the compound’s mechanism of action depend on the specific targets and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione can be compared with similar compounds such as:
1,14-Bis-(N-hexyl-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: This compound lacks the bromine atoms, which can affect its reactivity and applications.
1,14-Bis-(N-hexyl-3’-chloro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of chlorine instead of bromine can lead to differences in chemical reactivity and biological activity.
1,14-Bis-(N-hexyl-3’-fluoro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of fluorine can enhance the compound’s stability and alter its interactions with molecular targets.
The uniqueness of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
149849-59-2 |
|---|---|
Molekularformel |
C46H54Br2N6O6 |
Molekulargewicht |
946.8 g/mol |
IUPAC-Name |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
InChI-Schlüssel |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Kanonische SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Key on ui other cas no. |
149849-59-2 |
Synonyme |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
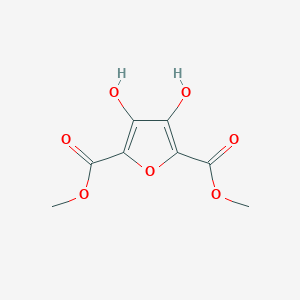
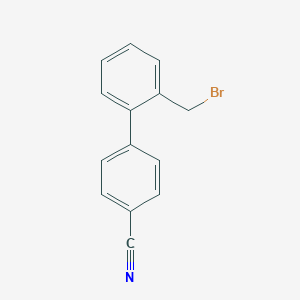
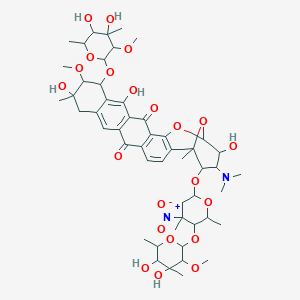


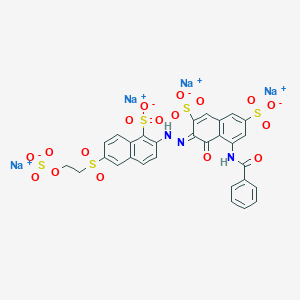

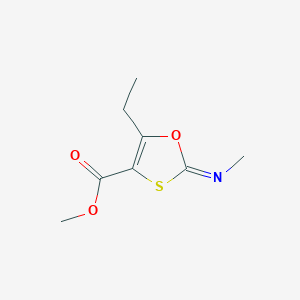
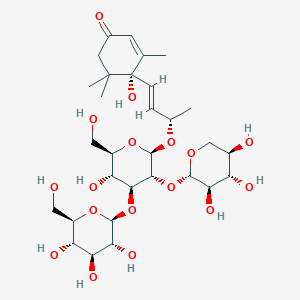

![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)
